(2,4-Dimethylthiophen-3-yl)methanol
Description
(2,4-Dimethylthiophen-3-yl)methanol (CAS: 63826-86-8) is an alcohol derivative of a thiophene ring substituted with methyl groups at positions 2 and 2. Its molecular formula is C₇H₁₀OS, with a molecular weight of 142.22 g/mol . The compound is characterized by a hydroxymethyl (-CH₂OH) group at the 3-position of the thiophene ring. It is primarily used in organic synthesis and pharmaceutical intermediates, as indicated by its inclusion in alcohol compound catalogs and safety guidelines .
Key properties include:
Properties
CAS No. |
63826-86-8 |
|---|---|
Molecular Formula |
C7H10OS |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
(2,4-dimethylthiophen-3-yl)methanol |
InChI |
InChI=1S/C7H10OS/c1-5-4-9-6(2)7(5)3-8/h4,8H,3H2,1-2H3 |
InChI Key |
NFUNBBBJZYQGSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1CO)C |
Origin of Product |
United States |
Comparison with Similar Compounds
(2,4-Diphenyl-1,3-thiazol-5-yl)methanol
Structure: Contains a thiazole ring (with nitrogen and sulfur) substituted with phenyl groups at positions 2 and 4, and a hydroxymethyl group at position 5 . Molecular Formula: C₁₆H₁₃NOS Molecular Weight: 267.35 g/mol Key Differences:
- Heterocycle: Thiazole (N and S) vs. thiophene (S only).
- Substituents : Bulky phenyl groups reduce solubility in polar solvents compared to methyl groups in the target compound.
- Applications : Likely used in materials science or medicinal chemistry due to aromatic stacking interactions from phenyl groups .
{5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol
Structure: A complex thiazole derivative with methoxy, trifluoromethylphenyl, and ethyl-linked aromatic substituents . Molecular Formula: C₂₁H₂₀F₃NO₂S Molecular Weight: 407.46 g/mol Key Differences:
- Substituents : Trifluoromethyl (-CF₃) is strongly electron-withdrawing, increasing stability and altering reactivity compared to electron-donating methyl groups.
- Functionality : Extended aromatic system and fluorinated groups enhance lipophilicity, making it suitable for hydrophobic environments (e.g., drug delivery) .
(2-Bromothiophen-3-YL)methanol
Structure : Thiophene with bromine at position 2 and hydroxymethyl at position 3 .
Molecular Formula : C₅H₅BrOS
Molecular Weight : ~193.08 g/mol (estimated)
Key Differences :
- Substituents : Bromine’s high atomic weight and electronegativity increase density and reactivity (e.g., Suzuki coupling).
- Reactivity : Bromine facilitates nucleophilic substitution, unlike methyl groups in the target compound.
- Applications: Potential intermediate in cross-coupling reactions for agrochemicals or pharmaceuticals .
DIMETHENAMID-P (Herbicide)
Structure: Amide derivative with a 2,4-dimethylthiophen-3-yl group, chloroacetamide, and methoxypropan-2-yl chain . Molecular Formula: C₁₃H₁₉ClNO₂S Molecular Weight: 288.81 g/mol Key Differences:
- Functional Group : Amide (-CONH-) replaces alcohol (-CH₂OH), altering hydrogen-bonding and solubility.
- Bioactivity : Used as a chiral herbicide targeting weed lipid synthesis, unlike the target compound’s synthetic utility .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Heterocycle | Key Applications |
|---|---|---|---|---|---|
| (2,4-Dimethylthiophen-3-yl)methanol | C₇H₁₀OS | 142.22 | 2,4-dimethyl, 3-CH₂OH | Thiophene | Organic synthesis |
| (2,4-Diphenyl-1,3-thiazol-5-yl)methanol | C₁₆H₁₃NOS | 267.35 | 2,4-diphenyl, 5-CH₂OH | Thiazole | Materials science |
| {5-[...]-trifluoromethylphenyl}methanol | C₂₁H₂₀F₃NO₂S | 407.46 | CF₃, methoxy, ethyl-aromatic | Thiazole | Drug delivery |
| (2-Bromothiophen-3-YL)methanol | C₅H₅BrOS | ~193.08 | 2-Br, 3-CH₂OH | Thiophene | Cross-coupling reactions |
| DIMETHENAMID-P | C₁₃H₁₉ClNO₂S | 288.81 | 2,4-dimethylthiophene, chloroamide | Thiophene | Herbicide |
Research Findings and Trends
- Reactivity : Methyl and bromine substituents on thiophene significantly alter electronic properties, with bromine enabling cross-coupling reactions .
- Solubility : Bulky substituents (e.g., phenyl, CF₃) reduce solubility in polar solvents compared to methyl groups .
- Bioactivity : Amide derivatives (e.g., DIMETHENAMID-P) exhibit herbicidal activity, whereas alcohol derivatives are more common in synthesis .
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